molecular formula C19H20O3 B038872 4-Methoxyequilenin CAS No. 116506-50-4

4-Methoxyequilenin

Cat. No. B038872
M. Wt: 296.4 g/mol
InChI Key: GOBGQKKPBROPRC-KXBFYZLASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyequilenin is a synthetic estrogen that has been gaining attention in scientific research due to its potential applications in various fields. This compound is a derivative of equilin, a naturally occurring estrogen found in horses.

Mechanism Of Action

The mechanism of action of 4-Methoxyequilenin involves binding to estrogen receptors in the body. This compound has a high affinity for estrogen receptor beta (ERβ) and a lower affinity for estrogen receptor alpha (ERα). Once bound to the receptor, 4-Methoxyequilenin can modulate gene expression, leading to various physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Methoxyequilenin are diverse and depend on the target tissue. In breast cancer cells, this compound can induce apoptosis and inhibit cell proliferation. In bone cells, 4-Methoxyequilenin has been shown to increase bone mineral density and reduce bone resorption. In the brain, this compound can improve cognitive function and reduce inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Methoxyequilenin in lab experiments is its high affinity for ERβ. This makes it a useful tool for studying the role of ERβ in various physiological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for the study of 4-Methoxyequilenin. One area of interest is the development of 4-Methoxyequilenin analogs with improved pharmacological properties. Another area of interest is the study of the effects of 4-Methoxyequilenin on other estrogen receptors, such as G protein-coupled estrogen receptor (GPER). Additionally, more research is needed to fully understand the potential applications of 4-Methoxyequilenin in various fields, such as cancer research and neuroprotection.
Conclusion
In conclusion, 4-Methoxyequilenin is a synthetic estrogen that has shown promise in various scientific research applications. Its high affinity for ERβ and diverse physiological effects make it a useful tool for studying various physiological processes. However, more research is needed to fully understand the potential applications of this compound and to develop analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 4-Methoxyequilenin involves a series of chemical reactions starting from equilin. The first step involves the conversion of equilin to 8,9-dihydroequilin, which is then oxidized to 8,9-dihydro-4-methoxyequilin. Finally, this compound is demethylated to yield 4-Methoxyequilenin. The synthesis of 4-Methoxyequilenin has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

4-Methoxyequilenin has been used in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 4-Methoxyequilenin can inhibit the growth of breast cancer cells by inducing apoptosis. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

CAS RN

116506-50-4

Product Name

4-Methoxyequilenin

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

(13S,14S)-3-hydroxy-4-methoxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H20O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h3-5,7,15,20H,6,8-10H2,1-2H3/t15-,19-/m0/s1

InChI Key

GOBGQKKPBROPRC-KXBFYZLASA-N

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4OC)O

SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4OC)O

Canonical SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4OC)O

synonyms

4-methoxyequilenin

Origin of Product

United States

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